molecular formula C18H13Cl3N4O2 B10904992 2-(3-chlorophenoxy)-N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide

2-(3-chlorophenoxy)-N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide

Cat. No.: B10904992
M. Wt: 423.7 g/mol
InChI Key: QMEMNDBBRAMLIA-GZIVZEMBSA-N
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Description

2-(3-chlorophenoxy)-N’-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes chlorophenoxy and dichlorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide typically involves multiple steps. One common method includes the reaction of 3-chlorophenol with acetyl chloride to form 3-chlorophenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 3-chlorophenoxyacetohydrazide. The final step involves the condensation of 3-chlorophenoxyacetohydrazide with 3,4-dichlorophenylpyrazole-4-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy and pyrazole derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)propionamide
  • 3,4-dichlorophenylpyrazole

Uniqueness

2-(3-chlorophenoxy)-N’-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide is unique due to its specific combination of chlorophenoxy and dichlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.

Properties

Molecular Formula

C18H13Cl3N4O2

Molecular Weight

423.7 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-[5-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C18H13Cl3N4O2/c19-13-2-1-3-14(7-13)27-10-17(26)24-22-8-12-9-23-25-18(12)11-4-5-15(20)16(21)6-11/h1-9H,10H2,(H,23,25)(H,24,26)/b22-8+

InChI Key

QMEMNDBBRAMLIA-GZIVZEMBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=C(NN=C2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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